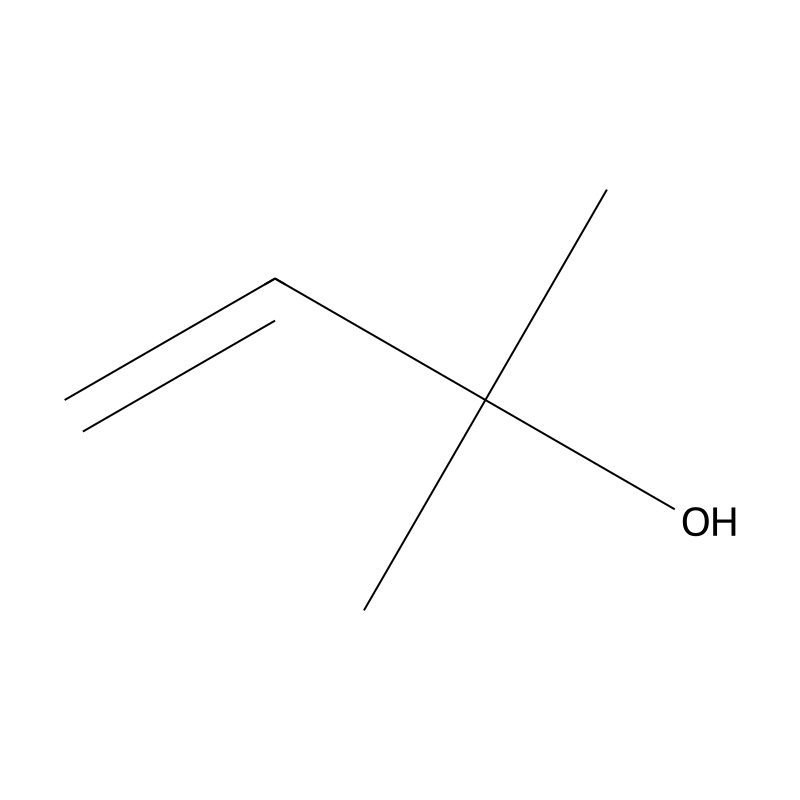2-Methyl-3-buten-2-OL

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1000 mg/mL
Solubility in water, g/100ml at 20 °C: 19 (good)
Synonyms
Canonical SMILES
2-Methyl-3-buten-2-ol is an organic compound with the molecular formula and a molecular weight of approximately 86.1323 g/mol. It is classified as an unsaturated alcohol, specifically a 3-buten-2-ol derivative, and is known for its distinctive structure featuring a double bond and a hydroxyl group. This compound is also referred to by various names including dimethylvinylcarbinol and vinyldimethylcarbinol, highlighting its structural characteristics. It has been identified in several natural sources, including the plant species Humulus lupulus (hops) and Rhodiola crenulata, indicating its potential biological significance .
- Flammability: Flammable liquid.
- Toxicity: Limited data available. However, as with many organic compounds, it is advisable to handle DMA with care, avoiding inhalation, ingestion, and skin contact.
Please Note:
- The information on chemical reactions is for general understanding and may not be exhaustive. Specific reaction conditions and mechanisms might vary.
- Safety information should be used for educational purposes only. Always refer to Safety Data Sheets (SDS) for detailed handling and disposal procedures.
Atmospheric Chemistry:
- MBO is a biogenic volatile organic compound (BVOC) emitted by many pine species []. BVOCs are released into the atmosphere and can react with other chemicals to form secondary organic aerosols (SOA), which can impact air quality and climate.
- Studies have investigated the atmospheric fate of MBO, including its reaction with hydroxyl radicals (OH) and its potential contribution to SOA formation [].
Insect Pheromones:
- MBO is a component of the aggregation pheromone of the bark beetle Ips typographus []. Aggregation pheromones attract other beetles to a location, such as a suitable host tree.
- Research has focused on understanding the role of MBO in bark beetle communication and its potential use for developing pest management strategies [].
Other Research Applications:
The chemical reactivity of 2-methyl-3-buten-2-ol is influenced by its unsaturation and hydroxyl group. Under atmospheric conditions, it primarily reacts with hydroxyl radicals, leading to the formation of various oxygenated products such as glycolaldehyde and glyoxal. The reaction pathways include:
- Hydroxyl Radical Reaction: The interaction with hydroxyl radicals can yield several products, including formaldehyde and acetone .
- Photooxidation: In the presence of sunlight, photooxidation can produce secondary organic aerosols, contributing to atmospheric particulate matter .
- Decomposition: The compound can undergo beta C-C scission and isomerization reactions, which are characterized by low activation barriers .
Synthesis of 2-methyl-3-buten-2-ol can be achieved through several methods:
- Alkylation Reactions: This involves the alkylation of allyl alcohol or similar compounds using methylating agents.
- Dehydration of Alcohols: Dehydration of 2-methyl-3-butanol can yield 2-methyl-3-buten-2-ol under acidic conditions.
- Biological Synthesis: Certain microorganisms can produce this compound through metabolic pathways, highlighting its potential for biotechnological applications .
2-Methyl-3-buten-2-ol has various applications across different fields:
- Flavoring Agent: It is utilized in the food industry for its pleasant aroma.
- Fragrance Component: Its unique scent makes it valuable in the cosmetic industry.
- Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds and materials .
Studies have focused on the interactions of 2-methyl-3-buten-2-ol with various environmental factors:
- Atmospheric Chemistry: Research has shown that it participates in complex atmospheric reactions that influence air quality and climate .
- Radical Formation: The generation of peroxy and alkoxy radicals during its oxidation has been extensively studied to understand its role in atmospheric chemistry .
Several compounds share structural similarities with 2-methyl-3-buten-2-ol, including:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 3-Methylbutan-1-ol | C₅H₁₂O | A saturated alcohol without unsaturation |
| 1-Methylcyclobutene | C₄H₆ | A cyclic compound with different reactivity |
| 1,3-Hexadiene | C₆H₁₂ | An unsaturated hydrocarbon lacking hydroxyl |
Uniqueness of 2-Methyl-3-buten-2-ol
What sets 2-methyl-3-buten-2-ol apart from these compounds is its combination of both unsaturation and a hydroxyl group, which confers unique reactivity patterns not seen in saturated alcohols or simple hydrocarbons. Its participation in atmospheric reactions leading to secondary organic aerosol formation further distinguishes it within this class of compounds .
Physical Description
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
XLogP3
Boiling Point
97.0 °C
97 °C
Flash Point
10 °C c.c.
Vapor Density
Density
0.8 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06
LogP
Melting Point
-28 °C
-28°C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 22 of 1700 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1678 of 1700 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (99.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant








